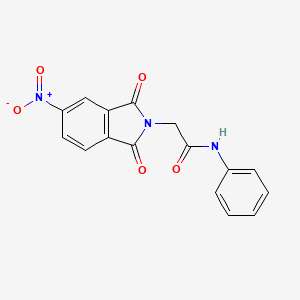

![molecular formula C18H17FN2O3 B5526204 (3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research on pyridonecarboxylic acids and related compounds has yielded valuable insights into their synthesis. For example, studies have detailed the preparation of compounds with amino- and/or hydroxy-substituted cyclic amino groups, demonstrating various synthetic routes and the impact of substituents on antibacterial activity (Egawa et al., 1984). Novel synthesis methods have also been developed for tricyclic quinolonecarboxylic acids, showcasing the design of compounds with potent antibacterial activities (Okada et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, crystal structure and density functional theory (DFT) studies have confirmed the molecular configurations and provided insights into the physicochemical properties of boric acid ester intermediates with benzene rings (Huang et al., 2021).

Chemical Reactions and Properties

Research into the chemical reactions of pyrrolo[2,1-c][1,4]benzoxazepines and similar structures has revealed interesting nucleophilic aromatic fluoride displacement-cyclization reactions (Kapples & Effland, 1993). These studies contribute to understanding the reactivity and potential chemical transformations of such compounds.

Physical Properties Analysis

The synthesis and characterization of compounds, including 2-fluoro-4,5-dihydropyrroles, have provided insights into their physical properties. Techniques like X-ray diffraction and spectroscopy have been employed to investigate the structures and properties of these compounds (Novikov et al., 2005).

Chemical Properties Analysis

The chemical properties of related heterocyclic compounds have been explored through the study of their synthesis, structure-activity relationships, and interactions with biological targets. For example, research on quinolone and naphthyridine derivatives has highlighted the influence of different substituents on antibacterial potency and spectrum (Sanchez et al., 1988).

Aplicaciones Científicas De Investigación

Antibacterial Agents

The compound has been explored for its potential as an antibacterial agent. Research has demonstrated the synthesis and evaluation of similar pyridone carboxylic acids and their analogues, revealing significant antibacterial activity against a range of bacterial strains. These compounds, including the structurally related 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4] benzoxazine-6-carboxylic acids, have been synthesized and shown potent antibacterial activity against both Gram-positive and Gram-negative pathogens. Their mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication and maintenance. This class of compounds includes notable examples like enoxacin, a fluoroquinolone with broad-spectrum antibacterial efficacy, highlighting the potential of related structures for developing new antibacterial agents [Hayakawa et al., 1984].

Synthesis and Structural Studies

Significant work has gone into the synthesis of various analogues within this chemical family, including efforts to optimize antibacterial activity through structural modifications. The fluoroquinolone analogues, in particular, have been subject to extensive synthetic efforts to enhance their pharmacological profiles. These efforts include the introduction of different substituents to improve efficacy, reduce toxicity, and minimize resistance development. The synthesis approaches often involve complex multi-step reactions, including the use of the Balz-Schiemann reaction for introducing fluorine atoms, highlighting the sophisticated chemistry employed in the development of these compounds [Matsumoto et al., 1984].

Fluorescence Spectroscopy Applications

The structural motifs present in compounds similar to (3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid have been explored for applications beyond antibacterial agents. For instance, related compounds have been investigated for their optical properties, specifically their potential use as fluorescent probes in spectroscopic studies. These studies aim to leverage the unique fluorescence characteristics of such compounds for applications in bioimaging, diagnostics, and molecular sensing, providing a versatile tool for scientific research [Marcotte & Brouwer, 2005].

Propiedades

IUPAC Name |

(3aS,10aS)-2-(3-fluoropyridin-4-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c19-14-8-20-6-5-15(14)21-9-13-10-24-16-4-2-1-3-12(16)7-18(13,11-21)17(22)23/h1-6,8,13H,7,9-11H2,(H,22,23)/t13-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXNDZALYXMRP-SCLBCKFNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC3=CC=CC=C3CC2(CN1C4=C(C=NC=C4)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C4=C(C=NC=C4)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)

![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)

![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)

![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)

![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)